molecular formula C6H12O9S B1194181 Glucose 6-(hydrogen sulfate) CAS No. 3803-84-7

Glucose 6-(hydrogen sulfate)

Cat. No.: B1194181
CAS No.: 3803-84-7
M. Wt: 260.22 g/mol
InChI Key: BCUVLMCXSDWQQC-SLPGGIOYSA-N
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Description

D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).

Scientific Research Applications

Pharmaceutical Applications

Glucose 6-(hydrogen sulfate) is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biochemical properties.

  • Drug Synthesis : It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic disorders and infectious diseases. The compound's sulfation enhances its solubility and bioavailability, making it a valuable component in drug formulations.
  • Antioxidant Properties : Research indicates that glucose 6-(hydrogen sulfate) may influence the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for maintaining cellular redox balance. This enzyme's activity is essential in protecting cells from oxidative stress, which is relevant in developing treatments for conditions like hemolytic anemia and neurodegenerative diseases .

Biochemical Research

In biochemical studies, glucose 6-(hydrogen sulfate) is employed to understand metabolic pathways and enzyme functions.

  • Metabolic Pathway Studies : It plays a role in the pentose phosphate pathway, where G6PD catalyzes the conversion of glucose-6-phosphate to 6-phospho-glucono-δ-lactone. This pathway is crucial for generating NADPH, which is necessary for biosynthetic reactions and antioxidant defense mechanisms .
  • Enzyme Activity Modulation : The compound has been studied for its effects on various enzymes involved in glucose metabolism. For instance, research has shown that hydrogen sulfide (H2S), which can be produced from glucose 6-(hydrogen sulfate), may impair glucose utilization by decreasing glucokinase activity in liver cells . This modulation of enzyme activity is significant for understanding insulin resistance and diabetes management.

Clinical Research Insights

Recent clinical studies have highlighted the implications of glucose 6-(hydrogen sulfate) in health and disease.

  • G6PD Deficiency : A notable case study illustrated how G6PD deficiency can exacerbate conditions like COVID-19. Patients with this deficiency are at increased risk for oxidative stress-related complications, which can lead to hemolysis during infections. The role of glucose 6-(hydrogen sulfate) in maintaining redox balance presents potential therapeutic avenues for managing such deficiencies .

Data Tables

The following table summarizes key applications of glucose 6-(hydrogen sulfate) across different fields:

Application AreaSpecific Use CasesRelevant Findings
PharmaceuticalsDrug synthesis, metabolic disorder treatmentsEnhances solubility and bioavailability
Biochemical ResearchStudies on metabolic pathways and enzyme functionsCritical for NADPH generation in oxidative stress defense
Clinical Research InsightsManagement of G6PD deficiency-related complicationsIncreased susceptibility to oxidative stress during infections

Case Studies

  • G6PD Deficiency and COVID-19 :
    • A case involving a patient with G6PD deficiency revealed that oxidative stress contributed to severe symptoms during SARS-CoV-2 infection. Treatment strategies focused on managing oxidative damage were discussed .
  • Enzyme Activity Studies :
    • Research demonstrated that H2S derived from glucose 6-(hydrogen sulfate) impairs glucose uptake in liver cells by affecting glucokinase activity, highlighting its role in metabolic regulation .

Chemical Reactions Analysis

Hydrolysis

Glucose 6-(hydrogen sulfate) can undergo hydrolysis, particularly under acidic conditions, resulting in the release of glucose and sulfuric acid. The reaction can be represented as:

C6H12O9S+H2OC6H12O6+H2SO4C_6H_{12}O_9S+H_2O\longrightarrow C_6H_{12}O_6+H_2SO_4

This hydrolysis is crucial in metabolic processes where glucose needs to be liberated from its sulfated form.

Role in the Pentose Phosphate Pathway

Glucose 6-(hydrogen sulfate) is related to the pentose phosphate pathway via glucose-6-phosphate (G6P), a product of glycolysis . G6P is catalyzed by glucose-6-phosphate dehydrogenase (G6PD) to initiate the oxidative phase, producing NADPH and ribulose-5-phosphate .

Isomerization and Dehydration

In the presence of acid catalysts, glucose can undergo isomerization to fructose, although the dehydration of glucose or fructose may not readily occur without sufficient Brønsted acid sites . For example, the dehydration of glucose and xylose present in biorefinery hydrolysate can be achieved using solid catalysts .

Comparison with Other Sulfated Carbohydrates

Glucose 6-(hydrogen sulfate) is unique because of the sulfate group's specific position at the sixth carbon, distinguishing it from other sulfated sugars and influencing its biological activity and interactions in metabolic pathways.

Structural Comparison of Sulfated Carbohydrates

Compound NameMolecular FormulaUnique Features
D-glucoseC6H12O6C_6H_{12}O_6Basic monosaccharide without any modifications
D-glucose 1-sulfateC6H12O7SC_6H_{12}O_7SSulfate at the first carbon; different biological roles
D-galactose 6-sulfateC6H12O7SC_6H_{12}O_7SSimilar structure but different sugar; affects metabolism differently
D-mannose 6-sulfateC6H12O7SC_6H_{12}O_7SAnother hexose sugar; distinct metabolic pathways

Impact of Hydrogen Sulfide on Glucose Utilization

Research indicates that hydrogen sulfide (H2SH_2S) can impair glucose utilization and increase glucose production . Studies have shown that H2SH_2S decreases glucokinase activity, affecting glucose uptake and glycogen storage .

Acid-Catalyzed Conversion

The conversion of galactose (GAL) to hydroxymethylfurfural (HMF) can be catalyzed by sulfuric acid. Kinetic studies estimate the activation energy of this reaction to be around 140.2 ± 2.3 kJ/mol .

Kinetic Parameters for Acid-Catalyzed Conversion

ParameterGAL (this research, model 1)GLUFRC
k1RG (M-1-a minG-αG –1)0.006 ± 0.0010.013 ± 0.0011.1 ± 0.1
k2RG (M-1-b minG-βG –1)0.008 ± 0.0010.013 ± 0.0010.55 ± 0.1
E1G (kJ·mol–1)140.2 ± 2.3152.2 ± 0.7123 ± 5
E2G (kJ·mol–1)123.2 ± 4.0164.7 ± 0.6148 ± 12

Properties

CAS No.

3803-84-7

Molecular Formula

C6H12O9S

Molecular Weight

260.22 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate

InChI

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

BCUVLMCXSDWQQC-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O

Key on ui other cas no.

3803-84-7

Synonyms

glucose 6-(hydrogen sulfate)
glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer
glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer
glucose sulfate
potassium glucose 6-O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Glucose 6-(hydrogen sulfate)

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